molecular formula C6H4BrFN2O B1287184 5-Bromo-3-fluoropyridine-2-carboxamide CAS No. 669066-90-4

5-Bromo-3-fluoropyridine-2-carboxamide

Cat. No.: B1287184
CAS No.: 669066-90-4
M. Wt: 219.01 g/mol
InChI Key: LSGUIZIRGUAPRZ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridine-2-carboxamide: is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a carboxamide group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoropyridine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its halogenated structure is often found in pharmaceuticals due to the unique properties imparted by the halogen atoms .

Medicine: The compound is explored for its potential therapeutic applications. It can be used to develop new drugs with improved efficacy and reduced side effects. The presence of halogens can enhance the metabolic stability and bioavailability of the drug molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide typically involves halogenation and amide formation reactions. One common method includes the halogen-exchange reaction using anhydrous potassium fluoride to introduce the fluorine atom into the pyridine ring . The bromine atom is usually introduced via a bromination reaction using bromine or a bromine-containing reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-fluoropyridine-2-carboxamide can undergo nucleophilic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions:

Major Products Formed:

  • Substituted pyridines
  • Biaryl compounds
  • Various fluorinated and brominated derivatives

Comparison with Similar Compounds

Comparison: 5-Bromo-3-fluoropyridine-2-carboxamide is unique due to the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds like 5-Bromo-3-fluoropyridine-2-carbonitrile, the carboxamide group provides additional sites for hydrogen bonding and interactions with biological targets, potentially enhancing its efficacy in medicinal applications .

Properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGUIZIRGUAPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610571
Record name 5-Bromo-3-fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-90-4
Record name 5-Bromo-3-fluoropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitrosonium tetrafluoroborate (300 mg, 2.58 mmol) was added to a suspension of 3-amino-5-bromopyridine-2-carboxamide (466 mg, 2.15 mmol) in DCM (30 mL) and the mixture stirred at room temperature for 16 h. The solvent was removed in vacuo and toluene (30 mL) was added and the mixture heated to reflux for 2 h. After cooling to room temperature the solvent was removed in vacuo and the crude slurried in DCM (10 mL), filtered, washed with DCM and dried in vacuo at 40° C. to give 3-fluoro-5-bromopyridine-2-carboxamide which was used directly without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
466 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-5-bromopyridine-2-carboxamide (40.0 g, 185.2 mmol) in CH2Cl2 was added nitrosonium tetrafluoroborate (22.71 g, 191.4 mmol). The reaction was stirred at room temperature for 4.5 hours, then concentrated in vacuo and azeotroped with toluene. The residue was suspended in toluene (1100 mL) and heated to 100° C. for 2 hours. The reaction was concentrated in vacuo, and the residue suspended in CH2Cl2. The solid was collected to provide 5-bromo-3-fluoropyridine-2-carboxamide that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 219.1 for M+H+(79Br).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
22.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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